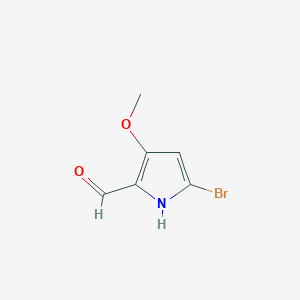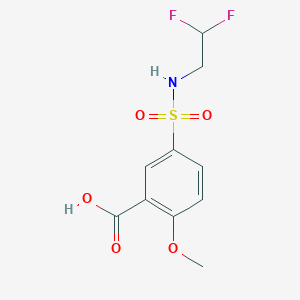![molecular formula C11H13F2NO5S B6646618 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various types of pain and inflammation. Diflunisal is a salicylate derivative that was first synthesized in the 1970s by researchers at Merck & Co. Diflunisal has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
Mecanismo De Acción
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and redness that are associated with inflammation. By inhibiting the production of prostaglandins, 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the oxidative stress that is associated with inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied for its anti-inflammatory and analgesic properties. It is also relatively inexpensive and widely available. However, there are some limitations to the use of 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid in laboratory experiments. It has been shown to have some off-target effects, such as the inhibition of carbonic anhydrase, which may complicate the interpretation of results. In addition, 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid. One area of research is the development of new formulations of 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid that may improve its efficacy and reduce its toxicity. Another area of research is the investigation of the potential use of 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid, particularly with regard to its off-target effects and its effects on oxidative stress.
Métodos De Síntesis
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzoic acid with sulfur trioxide to form the corresponding sulfonic acid. The sulfonic acid is then reacted with ethylene oxide to produce the sulfonate ester, which is subsequently reacted with sodium hydride to form the sulfonamide. The final step involves the reaction of the sulfonamide with 2,2-difluoroethyl chloride to produce 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid.
Aplicaciones Científicas De Investigación
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. In addition, 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Propiedades
IUPAC Name |
2-[2-(2,2-difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO5S/c1-19-8-2-3-9(7(4-8)5-11(15)16)20(17,18)14-6-10(12)13/h2-4,10,14H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBXZTWSSVNKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)

![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)
![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)
![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)


